molecular formula C21H38O5 B13399761 (Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol

(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol

Cat. No.: B13399761
M. Wt: 370.5 g/mol
InChI Key: GVSLYVCHDOLEPD-VOTJDYGASA-N
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Description

(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol is a complex organic compound with multiple chiral centers and a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the hydroxyoctenyl side chain, and the final addition of the heptenoic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance yield and purity. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and multiple chiral centers make it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, (Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol is studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to various biological effects.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol include other cyclopentane derivatives with hydroxyl and alkene functional groups. Examples include:

  • (Z)-hept-5-enoic acid; (1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyhex-1-enyl]-5-methylcyclopentane-1,3-diol
  • (Z)-hept-5-enoic acid; (1S,3R,4R,5R)-4-[(E,3S)-3-hydroxydec-1-enyl]-5-methylcyclopentane-1,3-diol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

Molecular Formula

C21H38O5

Molecular Weight

370.5 g/mol

IUPAC Name

(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol

InChI

InChI=1S/C14H26O3.C7H12O2/c1-3-4-5-6-11(15)7-8-12-10(2)13(16)9-14(12)17;1-2-3-4-5-6-7(8)9/h7-8,10-17H,3-6,9H2,1-2H3;2-3H,4-6H2,1H3,(H,8,9)/b8-7+;3-2-/t10-,11+,12-,13+,14-;/m1./s1

InChI Key

GVSLYVCHDOLEPD-VOTJDYGASA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](C[C@H]1O)O)C)O.C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC(C=CC1C(C(CC1O)O)C)O.CC=CCCCC(=O)O

Origin of Product

United States

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